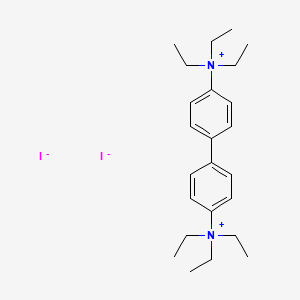
4,4'-Biphenylylenebis(triethylammonium) diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Biphenylylenebis(triethylammonium) diiodide is a chemical compound with the molecular formula C26H38I2N2. It is known for its unique structure, which consists of two biphenyl groups connected by a triethylammonium bridge, with two iodide ions as counterions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Biphenylylenebis(triethylammonium) diiodide typically involves the reaction of 4,4’-biphenyl with triethylamine and iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
4,4’-Biphenyl+Triethylamine+Iodine→4,4’-Biphenylylenebis(triethylammonium) diiodide
Industrial Production Methods
In an industrial setting, the production of 4,4’-Biphenylylenebis(triethylammonium) diiodide may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Biphenylylenebis(triethylammonium) diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The iodide ions can be substituted with other anions or functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used to substitute the iodide ions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce biphenyl derivatives with different degrees of saturation .
Applications De Recherche Scientifique
4,4’-Biphenylylenebis(triethylammonium) diiodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism by which 4,4’-Biphenylylenebis(triethylammonium) diiodide exerts its effects involves its interaction with specific molecular targets. The triethylammonium groups facilitate binding to various biological molecules, while the biphenyl core provides structural stability. The iodide ions play a role in the compound’s reactivity and solubility. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Biphenyl: A simpler compound with a similar biphenyl core but lacking the triethylammonium groups and iodide ions.
4,4’-Biphenylenediamine: Contains amine groups instead of triethylammonium groups.
4,4’-Biphenylenedicarboxylic acid: Features carboxylic acid groups in place of the triethylammonium groups.
Uniqueness
4,4’-Biphenylylenebis(triethylammonium) diiodide is unique due to its combination of biphenyl and triethylammonium groups, along with iodide counterions. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for .
Propriétés
Numéro CAS |
24660-74-0 |
|---|---|
Formule moléculaire |
C24H38I2N2 |
Poids moléculaire |
608.4 g/mol |
Nom IUPAC |
triethyl-[4-[4-(triethylazaniumyl)phenyl]phenyl]azanium;diiodide |
InChI |
InChI=1S/C24H38N2.2HI/c1-7-25(8-2,9-3)23-17-13-21(14-18-23)22-15-19-24(20-16-22)26(10-4,11-5)12-6;;/h13-20H,7-12H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
IZXOPXSRFRURQQ-UHFFFAOYSA-L |
SMILES canonique |
CC[N+](CC)(CC)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](CC)(CC)CC.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-Chloro-3-(4-prop-2-enylpiperazin-1-yl)phenyl] methanesulfonate](/img/structure/B13792409.png)
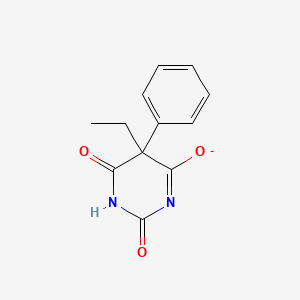


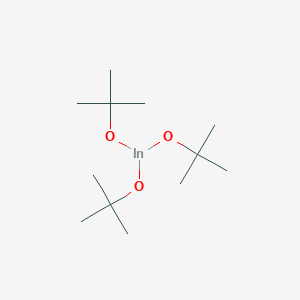
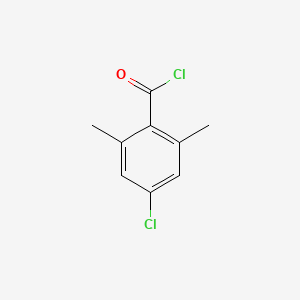
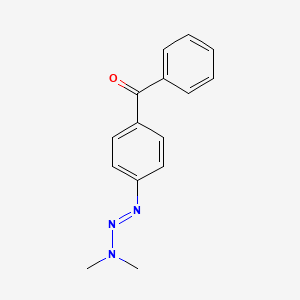
![(3,3-dimethyl-6,7-dihydro-4H-cyclopenta[c]pyran-1-yl)-trimethylsilane](/img/structure/B13792452.png)
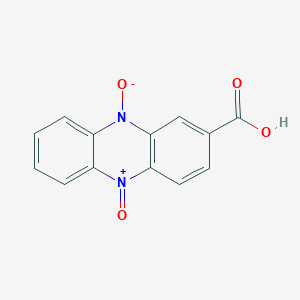
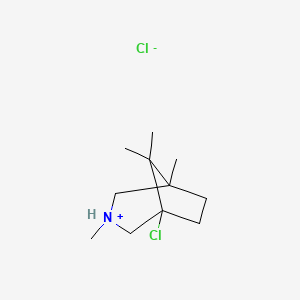
![Acetamide,N-[1-(3,4-dimethylphenyl)vinyl]-](/img/structure/B13792482.png)

![N,N-diethylethanamine;3-[(4E)-4-[(E,4Z)-4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonic acid](/img/structure/B13792493.png)
